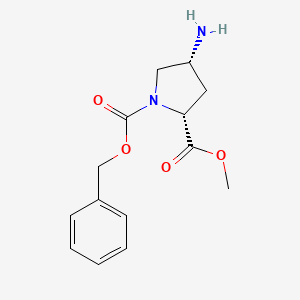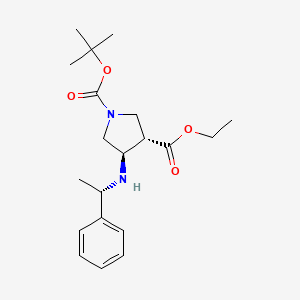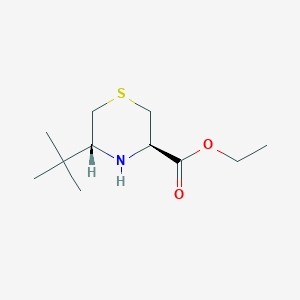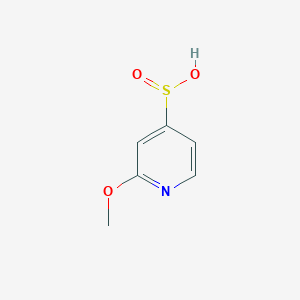![molecular formula C12H9ClN2O B12983011 4-Chloro-9-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12983011.png)
4-Chloro-9-methoxypyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-9-methoxypyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring fused with a pyrrole ring, with a chlorine atom at the 4th position and a methoxy group at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9-methoxypyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitroanilines or 1,2-phenylenediamine with various reagents to form the quinoxaline core, followed by further functionalization to introduce the chlorine and methoxy groups . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-9-methoxypyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
4-Chloro-9-methoxypyrrolo[1,2-a]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-9-methoxypyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Chloro-9-methoxypyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoxaline: Lacks the chlorine and methoxy groups, leading to different chemical and biological properties.
4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and applications.
Properties
Molecular Formula |
C12H9ClN2O |
|---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
4-chloro-9-methoxypyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H9ClN2O/c1-16-10-6-2-4-8-11(10)15-7-3-5-9(15)12(13)14-8/h2-7H,1H3 |
InChI Key |
WECNIVPHHFOOKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N3C=CC=C3C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloropyrido[2,3-b]pyrazine xhydrochloride](/img/structure/B12982928.png)
![9-Hydroxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one](/img/structure/B12982931.png)
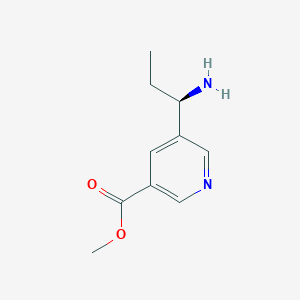

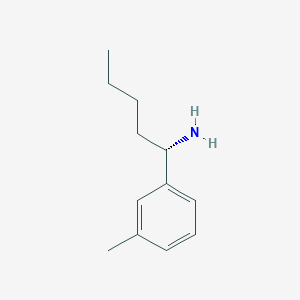


![tert-Butyl (2-aminospiro[3.5]nonan-6-yl)carbamate](/img/structure/B12982962.png)
